4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride
Description
4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is a thiazole derivative characterized by a cyclopropyl group at position 4, a benzyl substituent bearing a trifluoromethyl group at position 5, and an amine group at position 2, stabilized as a hydrochloride salt. This compound has been listed as discontinued by CymitQuimica (Ref: 10-F667337), suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
4-cyclopropyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2S.ClH/c15-14(16,17)10-3-1-2-8(6-10)7-11-12(9-4-5-9)19-13(18)20-11;/h1-3,6,9H,4-5,7H2,(H2,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYYSWQWVWLBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=N2)N)CC3=CC(=CC=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-65-4 | |
| Record name | 2-Thiazolamine, 4-cyclopropyl-5-[[3-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is a synthetic compound belonging to the thiazole class of organic compounds. Its unique structural features, including the cyclopropyl group and trifluoromethyl-substituted phenyl moiety, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14ClF3N2S
- Molecular Weight : 334.8 g/mol
- CAS Number : 1240527-65-4
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential therapeutic applications in inflammatory diseases and infections. The compound's structural characteristics suggest enhanced selectivity and potency compared to existing therapeutics.
- Antimicrobial Activity : Thiazole derivatives have been noted for their antimicrobial properties. The specific mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Antitumor Activity : Similar thiazole compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit antitumor properties through apoptosis induction or cell cycle arrest mechanisms.
Research Findings and Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
Structure-Activity Relationship (SAR)
The presence of both cyclopropyl and trifluoromethyl groups in this compound potentially enhances its biological activity. SAR studies indicate that:
- Electron-donating groups at specific positions on the phenyl ring can increase cytotoxicity.
- The introduction of halogen substituents may improve binding affinity to target proteins.
Scientific Research Applications
Anti-inflammatory and Antimicrobial Potential
Research indicates that compounds within the thiazole class, including 4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride, exhibit promising anti-inflammatory and antimicrobial properties. The compound's structure may enhance selectivity and potency in targeting specific pathways involved in inflammatory responses and microbial infections.
Drug Development
The compound is under investigation for its potential use in developing new therapeutics aimed at treating inflammatory diseases and infections. Its unique molecular features may allow for improved efficacy compared to existing treatments. The thiazole derivatives are known for their diverse biological activities, making them suitable candidates for further pharmaceutical exploration.
Synthesis Techniques
Common methods for synthesizing this compound include:
- Nucleophilic substitution reactions
- Cyclization processes
- Functional group modifications
Cell Culture Studies
The compound serves as a non-ionic organic buffering agent in cell culture systems, maintaining pH stability within the range of 6 to 8.5. This property is crucial for experiments requiring precise pH control to ensure optimal cell growth and function.
Mechanistic Studies
Research utilizing this compound can help elucidate the mechanisms underlying its biological effects, particularly in inflammatory pathways and microbial resistance mechanisms.
Comparative Analysis with Related Compounds
To understand the unique advantages of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine | Lacks cyclopropyl group | Antimicrobial activity |
| 4-Methylthiazole | Simple thiazole structure | Antimicrobial properties |
| 2-Amino-4-(trifluoromethyl)thiazole | Contains trifluoromethyl but no cyclopropyl | Potential antitumor activity |
The presence of both the cyclopropyl and trifluoromethyl groups in this compound distinguishes it from other thiazole derivatives, potentially enhancing its biological activity and stability.
Comparison with Similar Compounds
Key Differences :
- Cyclopropyl vs.
- Trifluoromethyl Placement : Unlike T133, the target compound’s CF₃ group is directly attached to the benzyl substituent, optimizing hydrophobic interactions in binding pockets .
Simplified Thiazole Derivatives ()
4-Amino-2-methyl-5-phenylthiazole hydrochloride (C₁₀H₁₁ClN₂S) lacks the cyclopropyl and trifluoromethyl groups. Its simpler structure results in:
- Lower Molecular Weight (226.72 g/mol vs. ~350–400 g/mol estimated for the target compound), improving solubility but reducing target specificity.
- Absence of CF₃ : Diminished metabolic stability compared to the target compound .
Trifluoromethyl-Containing Pharmaceuticals ()
Cinacalcet hydrochloride (a calcimimetic agent) shares the trifluoromethylphenyl group but features a naphthalene core instead of thiazole:
- Thiazole vs. Naphthalene : The thiazole ring in the target compound may offer stronger hydrogen-bonding capacity via its amine group, enhancing receptor interactions.
- Salt Form : Both compounds utilize hydrochloride salts to improve aqueous solubility for pharmaceutical use .
Preparation Methods
Thiazole Ring Construction
The 1,3-thiazole core is typically synthesized via cyclization reactions involving appropriate α-haloketones or α-haloesters with thiourea or thioamides. The presence of the amine group at the 2-position is introduced either during ring formation or via subsequent functional group transformations.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at the 4-position is introduced through alkylation or condensation reactions using cyclopropyl-containing precursors. For example, cyclopropyl ketones or cyclopropylmethyl halides can be used as alkylating agents under controlled conditions.
Attachment of the 3-(Trifluoromethyl)benzyl Group
The 5-position substitution with a 3-(trifluoromethyl)benzyl moiety is achieved by nucleophilic substitution or cross-coupling reactions. A common method involves the use of benzyl halides bearing the trifluoromethyl group, reacting with the thiazole nucleus under basic or catalytic conditions.
Formation of the Hydrochloride Salt
The free amine of the thiazol-2-amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing compound stability and solubility for pharmaceutical use.
Detailed Preparation Process (Based on Patent and Literature Data)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopropyl Ketone Synthesis | Starting from 3-(trifluoromethyl)benzyl halide and cyclopropyl precursors, alkylation in presence of base and solvent | Formation of 2-cyclopropyl-1-(3-trifluoromethylphenyl)ethan-1-one intermediate |
| 2 | Thiazole Ring Formation | Condensation of the intermediate with thiourea or thioamide in acidic medium, solvent such as ethanol or DMF, temperature 20-150°C | Formation of 4-cyclopropyl-5-(3-trifluoromethylbenzyl)-1,3-thiazol-2-amine |
| 3 | Purification | Crystallization or chromatography | Isolation of pure thiazol-2-amine compound |
| 4 | Salt Formation | Treatment with HCl in solvent (e.g., ethanol) | Formation of hydrochloride salt |
Research Findings and Optimization Notes
- Alkylation Conditions: Alkylation steps are optimized by using phase transfer catalysts and alkali in aqueous-organic biphasic systems to improve yield and selectivity.
- Solvent Choice: Polar aprotic solvents such as DMF or DMSO enhance the nucleophilicity of intermediates in condensation reactions, facilitating thiazole ring closure.
- Temperature Control: Reaction temperatures ranging from ambient to 150°C are employed depending on the step, with higher temperatures favoring cyclization but requiring careful monitoring to avoid decomposition.
- Salt Formation: Conversion to hydrochloride salt improves compound stability and handling; the salt form is often isolated by crystallization from ethanol/HCl mixtures.
Comparative Analysis of Preparation Methods
| Aspect | Method A (Alkylation + Condensation) | Method B (Cross-Coupling Approach) | Method C (One-Pot Synthesis) |
|---|---|---|---|
| Yield | Moderate to high | Variable, depends on catalyst | Potentially lower, but faster |
| Purity | High after crystallization | Requires catalyst optimization | May require extensive purification |
| Scalability | Good | Catalyst cost may limit scale | Suitable for small-scale synthesis |
| Reaction Time | Several hours | Several hours to days | Shorter reaction times |
| Complexity | Multi-step | Multi-step with catalyst | Simplified but may have side reactions |
Summary and Expert Recommendations
The preparation of 4-cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is best achieved through a stepwise approach involving:
- Synthesis of a cyclopropyl-substituted ketone intermediate,
- Cyclization with thiourea or related reagents to form the thiazole ring,
- Attachment of the trifluoromethylphenyl group via alkylation,
- Final conversion to the hydrochloride salt.
Optimization of reaction conditions such as solvent choice, temperature, and catalysts is critical for maximizing yield and purity. The use of phase transfer catalysts and controlled biphasic systems has been shown to enhance alkylation efficiency. Salt formation via hydrochloric acid treatment is straightforward and yields a stable, pharmaceutically relevant form.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example, cyclization of precursors (e.g., hydrazides or thioureas) with reagents like POCl₃ or H₂SO₄ under controlled conditions (60–90°C, 3–6 hours) is common. Key steps include:
- Precursor preparation : Reacting substituted benzyl halides with cyclopropylthioamides.
- Cyclization : Using H₂SO₄ or iodine/KI to form the thiazole core .
- Purification : Recrystallization from DMSO/water mixtures improves purity .
Critical Parameters : - Temperature control to avoid side reactions (e.g., decomposition of trifluoromethyl groups).
- Solvent choice (e.g., ethanol or DMF) to enhance yield .
Q. Example Synthesis Table :
| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Cyclization | H₂SO₄, 90°C, 3h | 87 | 91–93 |
| Purification | DMSO/H₂O (2:1) | – | – |
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- FT-IR : Absorbance at 1650 cm⁻¹ (C=N stretch) and 1150 cm⁻¹ (C-F stretch) .
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₁H₁₀ClF₃N₂S) validate purity .
Q. Common Pitfalls :
- Overlapping NMR peaks can be resolved using 2D experiments (e.g., COSY, HSQC) .
- Moisture-sensitive samples require dry solvent systems for IR analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard for resolving stereochemical uncertainties.
- Crystallization : Use vapor diffusion with ethanol/water mixtures to grow high-quality crystals .
- Software : SHELX suite (SHELXT for solution, SHELXL for refinement) is widely used for small-molecule structures. The program handles twinning and high-resolution data .
Example Workflow :
Collect data with a synchrotron source (λ = 0.7–1.0 Å).
Refine using SHELXL with anisotropic displacement parameters.
Q. What in vitro assays are suitable for evaluating its biological activity, and how are receptor binding affinities quantified?
Methodological Answer:
- CRF₁ Receptor Binding :
- Functional Assays :
Q. Data Interpretation :
Q. How should researchers address contradictory spectral or bioactivity data during analysis?
Methodological Answer:
- Spectral Discrepancies :
- NMR : Repeat experiments in deuterated DMSO vs. CDCl₃ to assess solvent effects on peak splitting .
- Mass Spec : Use high-resolution MS (HRMS) to distinguish isotopic patterns from impurities .
- Bioactivity Variability :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
